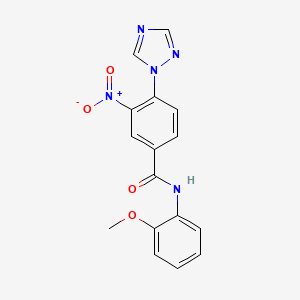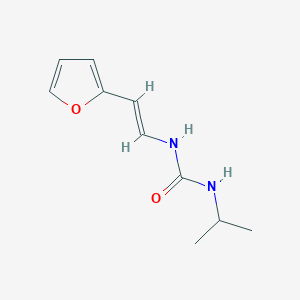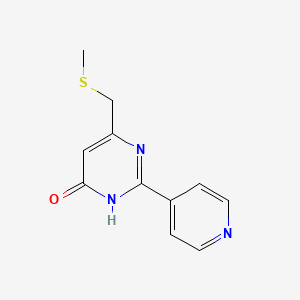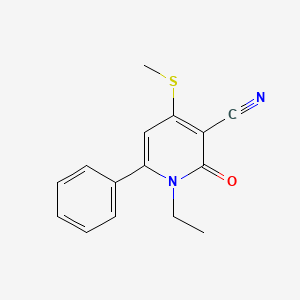
2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine
Übersicht
Beschreibung
The compound “2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine” is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The methoxyphenoxy and naphthyridine groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar naphthyridine ring system, with a methoxyphenoxy group at the 2-position and a methyl group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Systems Synthesis
Research on the synthesis of novel annulated products from aminonaphthyridinones, including "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine," has shown the formation of new heterocyclic systems. These studies explore the reactivity of these compounds, leading to the discovery of new chemical structures with potential applications in medicinal chemistry and drug development (Deady & Devine, 2006).
Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones
Another study focused on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, providing insight into the chemical reactions and conditions required to produce these derivatives. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Manoj & Prasad, 2010).
Anticancer Activity of Naphthyridine Derivatives
A study on the synthesis and cell line activity of angular benzofuro fused naphthyridines, including derivatives of "this compound," evaluated their cytotoxicity against cancer cell lines. This research highlights the potential of these compounds as anticancer agents, opening new avenues for the development of targeted cancer therapies (Murugesh, Selvakumar, & Rajendran, 2014).
Synthesis and Photophysical Characterization for OLEDs
Research on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, potentially including "this compound" derivatives, investigated their application in organic light emitting diodes (OLEDs). This study demonstrates the relevance of these compounds in developing advanced materials for electronics and photonics (García-López et al., 2014).
Antitumor Agents Targeting Tumorigenic Cell Lines
A study on the design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents, which could include "this compound" derivatives, targeted tumorigenic cell lines. The research provided insights into the compounds' mechanism of action, showing promising results for the development of new anticancer drugs (Liu et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-5-methyl-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-7-8-16(18-15(14)9-10-17-11)20-13-5-3-12(19-2)4-6-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGODGIONPBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate](/img/structure/B3140558.png)
![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)
![N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140569.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)







![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)
![3-{[(4-methoxyphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140643.png)